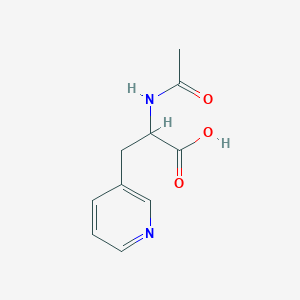
Grepafloxacin hydrochloride
Overview
Description
Grepafloxacin hydrochloride is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It was first introduced in the 1990s and was widely used for the treatment of various bacterial infections. However, due to its adverse effects on cardiac function, it was later withdrawn from the market. Despite its withdrawal, this compound remains an important compound in scientific research, especially in the field of drug discovery and development.
Mechanism of Action
Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and dividing, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has also been shown to penetrate various tissues and fluids in the body, including the respiratory tract, urinary tract, and cerebrospinal fluid. However, this compound has been associated with adverse effects on cardiac function, including prolongation of the QT interval, which can lead to serious cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
Grepafloxacin hydrochloride has several advantages for use in laboratory experiments. It has a high degree of potency against a wide range of bacterial strains, making it a useful tool for investigating the mechanisms of bacterial resistance and susceptibility. However, its adverse effects on cardiac function limit its use in certain experiments and require careful monitoring of experimental conditions.
Future Directions
For research include investigating its potential use in combination with other antibiotics to overcome bacterial resistance, as well as exploring its activity against other infectious diseases. In addition, further studies are needed to understand the mechanisms underlying its adverse effects on cardiac function and to develop strategies to mitigate these effects.
Synthesis Methods
Grepafloxacin hydrochloride is synthesized through a multi-step process involving the condensation of 2,4-difluoroaniline with 1-cyclopropyl-6-fluoro-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions, including acylation, cyclization, and hydrolysis, to yield the final product, this compound.
Scientific Research Applications
Grepafloxacin hydrochloride has been extensively studied for its antibacterial activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria. In addition, this compound has been studied for its activity against biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161967-81-3 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grepafloxacin Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GREPAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
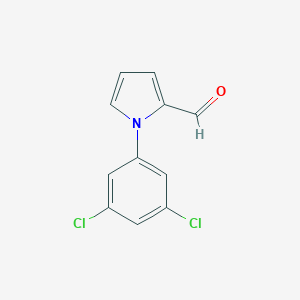


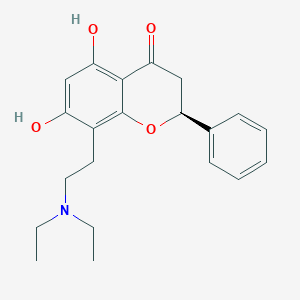
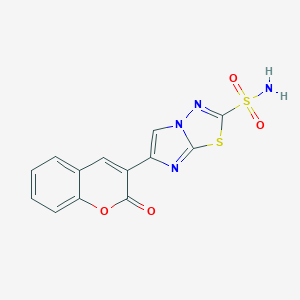
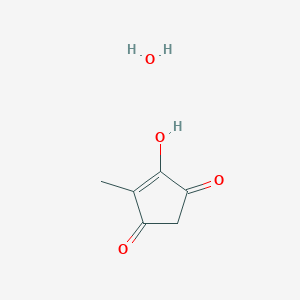

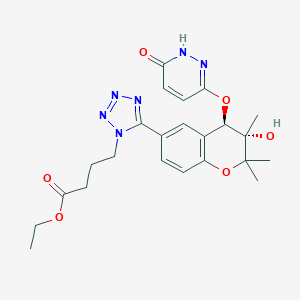

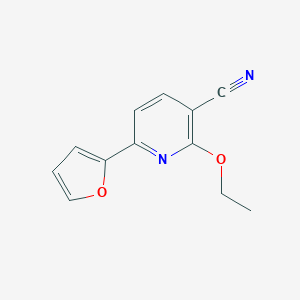

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
